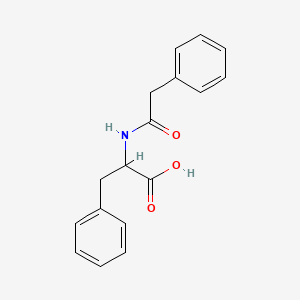
1-(1-Benzylazetidin-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzylazetidin-3-yl)-N-methylmethanamine is a synthetic organic compound belonging to the azetidine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, benzylamine can be reacted with chloroacetyl chloride to form an intermediate, which undergoes cyclization to yield the azetidine ring.
N-Methylation: The azetidine ring is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the N-methyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Large-Scale Cyclization: Utilizing efficient cyclization reactions with high-yielding precursors.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products:
Oxidation Products: Corresponding oxidized derivatives with functional groups such as alcohols or ketones.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Substitution Products: Substituted azetidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(1-Benzylazetidin-3-yl)-N-methylmethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in developing novel therapeutic agents targeting neurological disorders and infectious diseases.
Biological Studies: It is used in biological studies to investigate its interactions with biological targets, including enzymes and receptors.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing advanced materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine involves its interaction with molecular targets, including enzymes and receptors. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and biochemical processes.
Comparación Con Compuestos Similares
1-Benzylazetidin-3-yl(methyl)carbamate hydrochloride: A similar compound with a carbamate functional group.
Substituted Azetidines: Various azetidine derivatives with different substituents on the azetidine ring.
Uniqueness: 1-(1-Benzylazetidin-3-yl)-N-methylmethanamine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-(1-benzylazetidin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H18N2/c1-13-7-12-9-14(10-12)8-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
Clave InChI |
RLIWIPRLVJQPLK-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



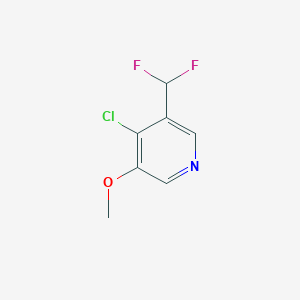
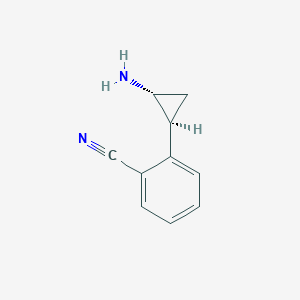
![3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)
![6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12951050.png)
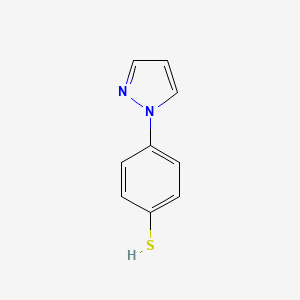


![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
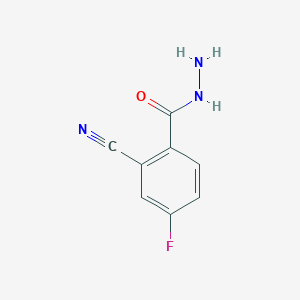
![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)

![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)
